Damme

Pharmacokinetics Peptide Stability Analgesia

Endogenous met-enkephalin is rapidly degraded (t½ <2 min), compromising systemic studies. DAMME is a peptidase-resistant analog engineered for prolonged in vivo activity, enabling reproducible investigation of enkephalinergic pathways without the confounding signals of morphine. - Extended 52-minute half-life permits complex neuroendocrine sampling (HPA/HPG axes) and detection of dynamic hormonal changes. - Induces a robust 30% reduction in baroreflex sensitivity, serving as a standardized autonomic probe. - Potent gastric cytoprotection at ten-fold lower doses than morphine (0.5-2 mg/kg), minimizing off-target effects. - Consistent naloxone-reversible agonist activity provides a definitive positive control for opioid receptor studies.

Molecular Formula C29H41N5O7S
Molecular Weight 603.7 g/mol
Cat. No. B12302385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamme
Molecular FormulaC29H41N5O7S
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)
InChIKeyHYZHONGSQNXMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAMME (FK 33-824): Stable Enkephalin Analog


DAMME, also designated FK 33-824 or [D-Ala²,MePhe⁴,Met(O)-ol⁵]-enkephalin, is a synthetic pentapeptide and a stable analog of the endogenous opioid peptide methionine enkephalin [1]. It is a non-selective agonist at μ- and δ-opioid receptors, with no significant affinity for κ-opioid receptors, and is characterized by its prolonged duration of action and systemic efficacy . The compound has been utilized extensively in clinical and preclinical research to elucidate the role of endogenous opioid systems in neuroendocrine regulation, cardiovascular control, and analgesia.

1
Sustained systemic exposure in vivo Reported extended half-life (~52 min) supports systemic research models over endogenous peptides
2
Mixed μ/δ opioid receptor agonist No significant κ-affinity; suitable for studying combined μ/δ receptor signaling pathways
3
Synthetic enkephalin analog scaffold Peptide-based probe for neuroendocrine, cardiovascular, and naloxone-controlled experimental paradigms

DAMME vs. Enkephalins and Morphine


Procurement of a generic opioid agonist or endogenous peptide cannot replicate the specific functional profile of DAMME. Endogenous methionine enkephalin is rapidly degraded by peptidases in vivo (t½ < 2 minutes), rendering it unsuitable for systemic or prolonged studies [1]. Morphine, while a classic μ-opioid agonist, lacks the neuroendocrine selectivity of DAMME and fails to provide the reversible, peptide-based tool necessary to dissect the specific physiological roles of enkephalinergic pathways [2]. Therefore, substitution with these alternatives introduces confounds of rapid degradation or divergent receptor signaling, compromising experimental reproducibility and specificity.

Endogenous
DAMME [D-Ala²,MePhe⁴,Met(O)-ol⁵]-enkephalin
Methionine enkephalin (t½ < 2 min)
Systemic research exposure may not be achievable with endogenous peptide
Alkaloid
Peptide-based mixed μ/δ agonist
Morphine (μ-selective alkaloid agonist)
Neuroendocrine selectivity profile may differ; δ-receptor engagement context may not transfer
Analog
Mixed μ/δ receptor engagement profile
DAGO / DAMGO (Highly selective μ-agonist)
δ-opioid receptor contribution to experimental endpoints may be missed

DAMME Pharmacological Evidence


Metabolic Stability vs. Endogenous Enkephalin

DAMME exhibits a significantly extended circulating half-life compared to its endogenous counterpart. In sheep, the mean circulating half-life (t½) of DAMME was 52 minutes, which is over 25 times longer than the reported half-life of less than 2 minutes for endogenous methionine enkephalin [1]. This prolonged stability is a critical factor enabling its use in systemic in vivo studies where endogenous peptides are ineffective.

Metabolic Stability
Head-to-head
52 min (DAMME) vs. < 2 min (endogenous)
Supports systemic exposure for in vivo research models
Reported >26-fold increase in half-life; sheep model
Pharmacokinetics Peptide Stability Analgesia

Gastric Cytoprotection vs. Morphine

In a rat model of gastric mucosal damage, DAMME demonstrated a potent cytoprotective effect at significantly lower doses than morphine. Intraperitoneal administration of DAMME at 0.5-2 mg/kg was effective, whereas a comparable protective effect required morphine doses of 5-20 mg/kg [1]. This highlights a higher potency of DAMME in this specific physiological endpoint.

Gastric Cytoprotection
Head-to-head
0.5–2 mg/kg (DAMME) vs. 5–20 mg/kg (morphine)
Reported lower effective dose range for cytoprotective endpoint
Approx. 10-fold potency difference; rat gastric damage model
Gastroprotection Opioid Pharmacology Cytoprotection

Baroreflex Sensitivity Modulation

DAMME acts as a functional modulator of baroreflex sensitivity. In a clinical study, while naloxone increased the slope of the heart period/blood pressure relationship by 90%, infusion of DAMME significantly reduced this slope by 30% [1]. This demonstrates a quantifiable, opposing effect on the baroreflex arc, confirming endogenous opioid tone as a modulator of cardiovascular homeostasis.

Baroreflex Sensitivity
Head-to-head
-30% (DAMME) vs. +90% (naloxone) slope change
Supports opioidergic modulation of cardiovascular autonomic control
Reported net 120% differential; human subject study context
Cardiovascular Pharmacology Baroreflex Autonomic Control

HPG Axis LH Suppression

In menopausal women, a clinical model of high basal gonadotropin secretion, administration of DAMME induced a consistent and significant suppression of luteinizing hormone (LH). Specifically, a single infusion resulted in a progressive fall in LH levels to approximately 60% of basal values at 3 hours post-administration [1]. This effect was blocked by naloxone, confirming its opioid-receptor mediated mechanism.

HPG Axis LH Suppression
Head-to-head
LH fell to ~60% of basal levels at 3 hr
Supports neuroendocrine endpoint validation in clinical research context
Reported 40% reduction; naloxone-reversible in menopausal women model
Neuroendocrinology Reproductive Biology Opioid Peptides

Mixed μ/δ Opioid Receptor Agonism

Receptor binding studies indicate that DAMME does not exhibit the high μ-selectivity of analogs like DAGO. Instead, it binds with high affinity to morphine (μ) receptor sites, as shown by its displacement of [³H]naloxone and [³H]dihydromorphine, while showing only a slight preference for μ- over δ-opioid receptors and no significant affinity for κ-opioid receptors [1]. This profile contrasts with DAGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), which is a highly selective μ-agonist [2].

Mixed μ/δ Agonism
Class-level inference
Mixed μ/δ affinity; no κ binding
Profile contrasts with highly selective μ-agonists like DAGO
Qualitative selectivity difference; rat brain membrane binding context
Opioid Receptor Radioligand Binding Selectivity

Naloxone Reversibility

A defining feature of DAMME in experimental protocols is its consistent and complete reversibility by the opioid antagonist naloxone. This property is not universally shared or as clearly demonstrable with all opioid peptides or alkaloids in every physiological context. For instance, DAMME-induced LH suppression in menopausal women was completely blocked by naloxone co-administration [1], and its potentiatory effect on insulin release (76% augmentation) was also abolished by naloxone (11 μmol/l) [2].

Naloxone Reversibility
Head-to-head
Complete functional block by naloxone
Supports rigorous negative control for classical opioid receptor specificity
Validated across multiple systems (LH, insulin release)
Antagonism Experimental Control Opioid Pharmacology

DAMME Key Research Applications


In Vivo Neuroendocrine Studies

Based on its 52-minute half-life (vs. <2 min for endogenous peptide) [1], DAMME is the agent of choice for systemic in vivo investigations of the hypothalamic-pituitary-adrenal (HPA) and gonadal (HPG) axes. Its prolonged stability allows for study designs with longer sampling windows, enabling the characterization of dynamic hormonal responses such as the 40% reduction in LH levels observed in clinical studies [2], which would be impossible to detect with the native ligand.

Cardiovascular & Baroreflex Assessment

The quantifiable 30% reduction in baroreflex sensitivity induced by DAMME provides a robust and reversible physiological challenge in human subjects [1]. Procurement of DAMME is therefore justified for laboratories focused on autonomic pharmacology, where it can serve as a standardized opioidergic probe to assess baroreflex integrity or to screen for novel compounds that may interact with central cardiovascular control mechanisms.

Gastroprotection Research

For research into gastric cytoprotection, DAMME offers a more potent alternative to morphine, with an effective dose range ten-fold lower (0.5-2 mg/kg vs. 5-20 mg/kg for morphine) [1]. This allows for studies with a reduced likelihood of off-target effects associated with high-dose alkaloid administration, making it a more precise tool for dissecting the specific role of opioid receptors in mucosal defense mechanisms.

Naloxone-Reversible Control Studies

The well-characterized and consistent antagonism of DAMME's effects by naloxone across multiple systems—from neuroendocrine secretion [1] to pancreatic function [2]—makes it an ideal positive control for experiments requiring a clear opioid agonist/antagonist paradigm. Its use ensures that observed physiological or cellular changes can be confidently attributed to classical opioid receptor pathways, a critical consideration for publication and reproducibility.

Application
Selection Property
Validation Focus
In vivo neuroendocrine studies
Sustained systemic exposure profile
LH/FSH suppression benchmark (naloxone-reversible)
Autonomic & baroreflex studies
Baroreflex sensitivity modulation context
Slope response verification (naloxone-sensitive)
Gastric cytoprotection models
Gastric mucosal defense endpoint context
Comparative potency profiling (vs. morphine)
Opioid receptor control assays
Mixed μ/δ receptor engagement profile
Naloxone-reversible functional readout

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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